2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione

CAS No.: 6299-75-8

Cat. No.: VC17324159

Molecular Formula: C10H9N3S2

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6299-75-8 |

|---|---|

| Molecular Formula | C10H9N3S2 |

| Molecular Weight | 235.3 g/mol |

| IUPAC Name | 2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione |

| Standard InChI | InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) |

| Standard InChI Key | NXMBGQAPXCODBE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(NC2=S)N)S |

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

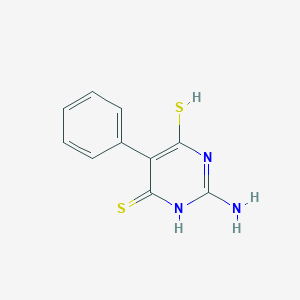

2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione (CAS No. 6299-75-8) features a pyrimidine ring substituted at positions 2, 4, 5, and 6 (Figure 1). Key structural attributes include:

-

Amino group (-NH₂) at position 2, enhancing nucleophilic reactivity.

-

Mercapto group (-SH) at position 6, contributing to thiol-disulfide exchange capabilities.

-

Phenyl group (-C₆H₅) at position 5, introducing aromatic hydrophobicity.

-

Thione group (=S) at position 4, enabling tautomerization between thiol and thione forms.

Molecular Formula: C₁₀H₉N₃S₂

Molecular Weight: 235.3 g/mol.

Table 1: Key Identifiers of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione

| Property | Value | Source |

|---|---|---|

| CAS No. | 6299-75-8 | |

| IUPAC Name | 2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione | |

| SMILES | C1=CC=C(C=C1)C2=C(NC(=S)N=C2S)N | |

| InChI Key | OFKAVNQBCRJBJE-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthesis protocols for this compound are sparsely documented, analogous pyrimidine derivatives are typically synthesized via:

-

Multi-component Condensation: Reacting aldehydes, nitriles, and thiourea/urea under acidic or basic conditions .

-

Cyclization of Thiourea Derivatives: Intramolecular cyclization of allyl thioureas or isothiuronium salts .

For example, the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine—a structural analog—involves a one-step condensation of aromatic aldehydes, malononitrile, and thiourea using phosphorus pentoxide (P₂O₅) in ethanol . Adapting this method could theoretically yield the target compound by substituting malononitrile with phenylacetonitrile.

Physicochemical Properties

Stability and Reactivity

-

Tautomerization: The thione group at position 4 allows tautomerization to a thiol form, influencing redox behavior and metal coordination.

-

Acid-Base Behavior: The mercapto group (pKa ~8–10) and amino group (pKa ~4–5) confer pH-dependent solubility and reactivity .

Table 2: Comparative Analysis of Related Pyrimidine Derivatives

Biological and Chemical Applications

Material Science Applications

The phenyl and thione groups enable:

-

Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design.

-

Polymer Modification: Thiol-ene click reactions for functionalizing polymer backbones .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methods using eco-friendly catalysts (e.g., P₂O₅) .

-

Biological Screening: Evaluate anticancer and antiviral activity given the compound’s resemblance to purine analogs.

-

Computational Studies: Model tautomerization dynamics and binding affinities using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume